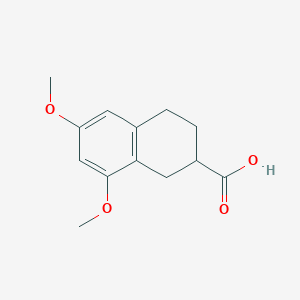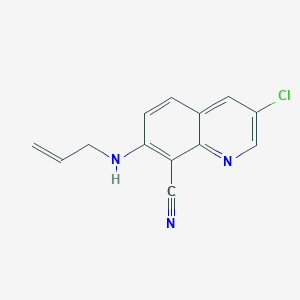![molecular formula C12H19N3S B11872268 5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)
5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a thiazole derivative, followed by cyclization to form the fused ring system. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: This compound has a similar thiazole-pyridine fused ring system but with different substituents.
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine derivatives: These compounds share the core structure but differ in their functional groups and substituents.
Uniqueness
5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is unique due to its cyclohexyl substituent, which can influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H19N3S |
|---|---|
Poids moléculaire |
237.37 g/mol |
Nom IUPAC |
5-cyclohexyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C12H19N3S/c13-12-14-10-6-7-15(8-11(10)16-12)9-4-2-1-3-5-9/h9H,1-8H2,(H2,13,14) |
Clé InChI |
JSONDQZTTLQUQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCC3=C(C2)SC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
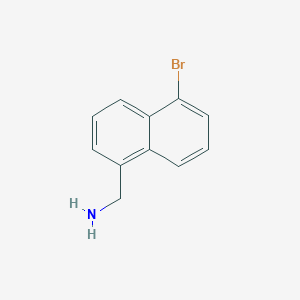
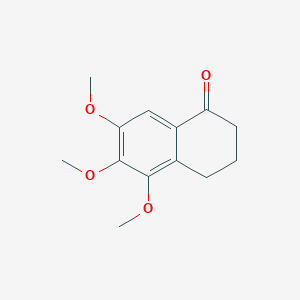
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
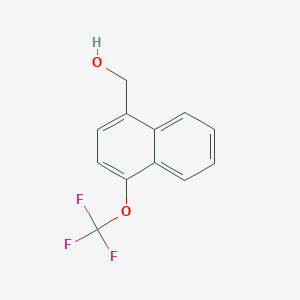
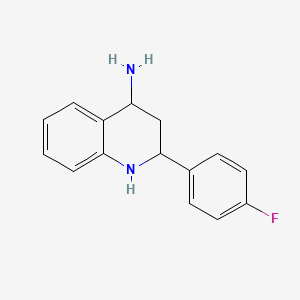
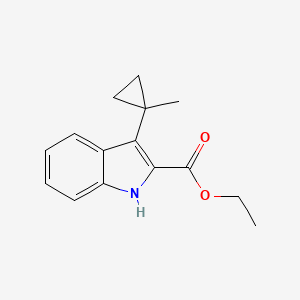

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)

